

Application Notes: Competitive ELISA for Furaltadone Metabolite (AMTZ) Detection

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Compound of Interest

Compound Name: AMTZ-CHPh-3-acid

Cat. No.: B12382243

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These application notes provide a detailed overview and protocol for the detection of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMTZ), using a competitive enzyme-linked immunosorbent assay (ELISA). This method is a sensitive and high-throughput screening tool for detecting illegal furaltadone use in various food matrices.

Introduction

Furaltadone, a nitrofurantoin antibiotic, is banned for use in food-producing animals in many countries due to the carcinogenic potential of its residues.[1][2][3] After administration, furaltadone is rapidly metabolized and its tissue-bound metabolite, AMTZ, persists for an extended period. Therefore, the detection of AMTZ serves as a marker for the illegal use of furaltadone.[4]

The competitive ELISA is a widely used immunoassay for the quantitative detection of AMTZ. The principle of this assay relies on the competition between the free AMTZ in the sample and a labeled AMTZ derivative (the tracer or coating antigen) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of AMTZ in the sample. For detection, AMTZ is typically derivatized to a more immunogenic form, such as a nitrophenyl derivative (NP-AMTZ) or a carboxyphenyl derivative (CPAMTZ), to enable antibody recognition.

Assay Performance Characteristics

The performance of competitive ELISAs for AMOZ detection is characterized by several key parameters, including the half-maximal inhibitory concentration (IC₅₀), limit of detection (LOD), cross-reactivity, and recovery rates in various sample matrices.

Table 1: Summary of Quantitative Performance Data for AMOZ Competitive ELISA

Parameter	Value	Matrix	Reference
IC ₅₀	0.11 ng/mL	-	
0.09 ng/mL (FLISA)	-		
0.325 µg/kg	Cultured Fish		
0.14 µg/L	-		
0.074 ng/mL	-		
0.13 ng/mL	-		
LOD	0.1 µg/kg	Cultured Fish	
0.01 µg/L	-		
0.1 ppb	Muscle, Liver, Honey, Milk, Egg		
0.15 ppb	Muscle (fish, shrimp)		
Recovery Rate	81.1–105.3%	Spiked Animal Tissue	
89.8–112.5%	Cultured Fish		
81.0–104.0%	Fish and Shrimp		
80%±25%	Muscle, Liver, Egg		
75%±15%	Honey, Milk		
92.1–107.7%	Fish, Shrimp, Honey, Egg		
82.6–108.4%	Animal Tissues		

Table 2: Cross-Reactivity of AMOZ ELISA

Compound	Cross-Reactivity (%)	Reference
2-NP-AMOZ	100	
CPAMOZ	122.2	
AMOZ	10.7	
Furaltadone	8.9	
NPAMOZ	100	
CPAMOZ	27.45	
AMOZ	0.18	
NPAMOZ	118	
AMOZ	2.3	
FTD	16.3	
AOZ, AHD, SEM	< 0.1	

Experimental Protocols

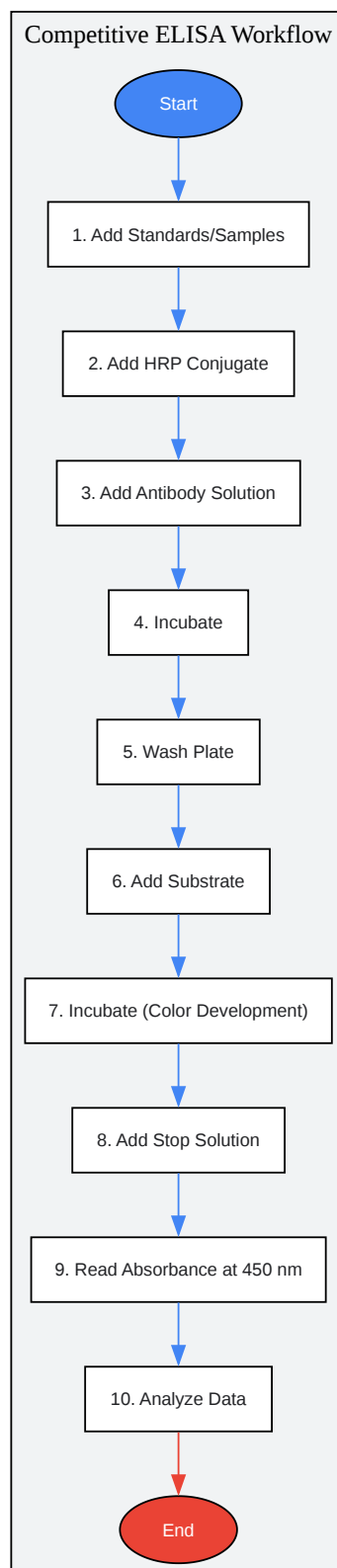
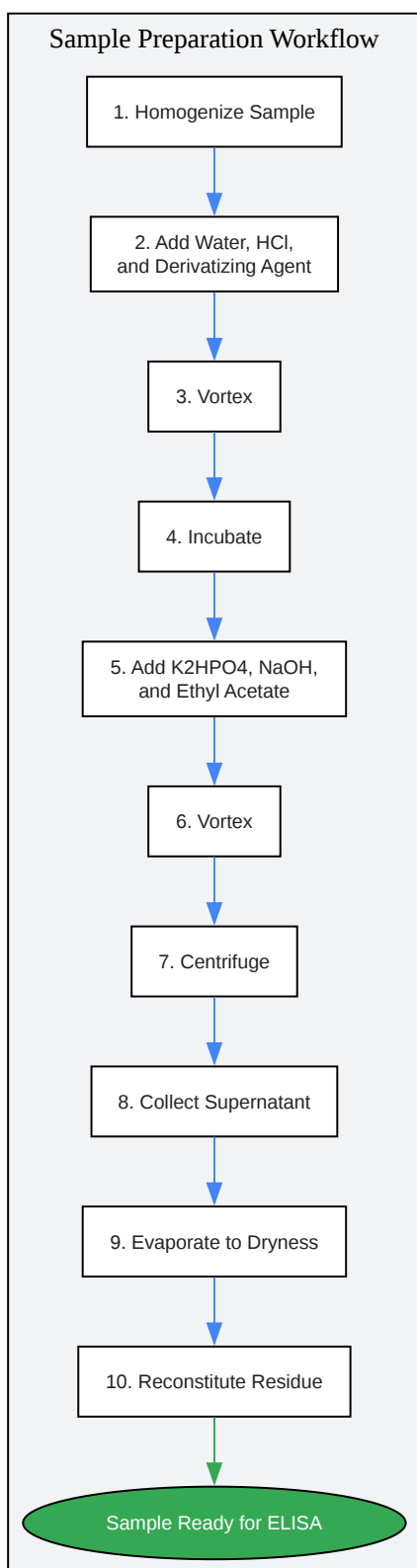
The following protocols are generalized from multiple sources and provide a comprehensive guide for sample preparation and the competitive ELISA procedure for AMOZ detection.

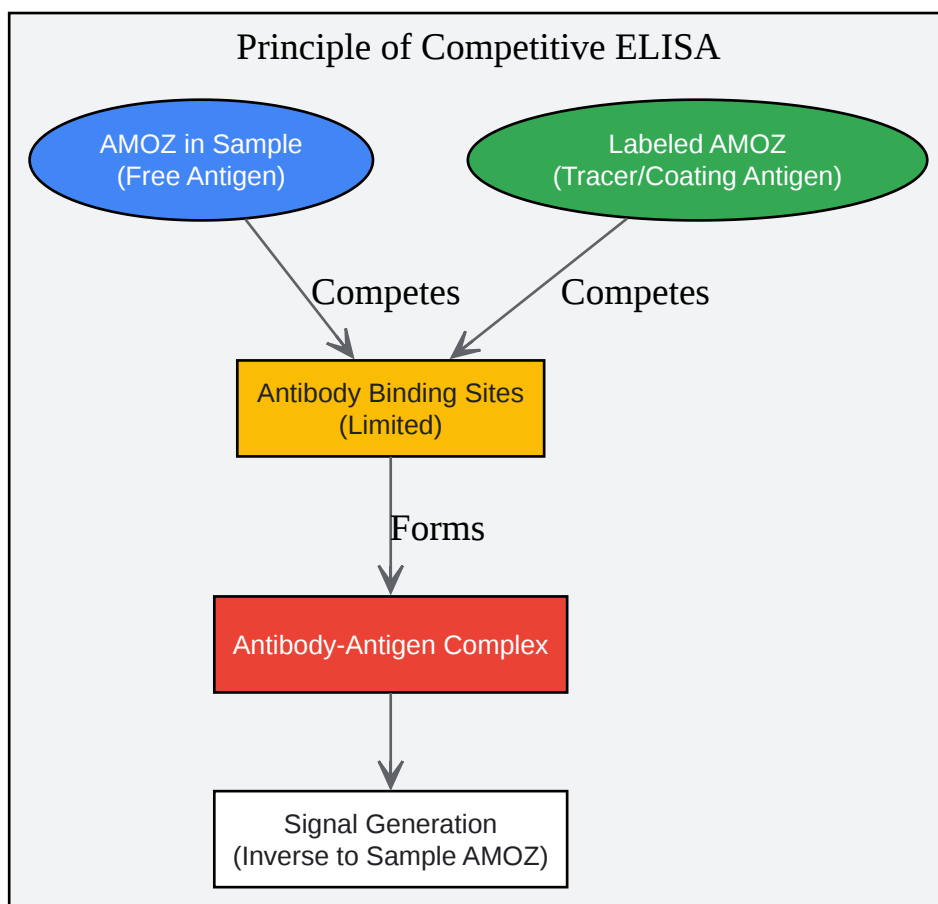
I. Sample Preparation and Derivatization

This process involves the extraction of protein-bound AMOZ from tissues, followed by derivatization to enable detection.

- Homogenization: Weigh 1 ± 0.05 g of the homogenized sample into a centrifuge tube.
- Hydrolysis and Derivatization:
 - Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 μ L of a derivatizing agent (e.g., 50 mM 2-nitrobenzaldehyde in DMSO) to the sample.

- Vortex the mixture for 5 minutes.
- Incubate the mixture. Options include overnight at 37°C, for 3 hours in a 50°C water bath, or in a boiling water bath for 10 minutes.
- Neutralization and Extraction:
 - Allow the sample to cool to room temperature.
 - Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.
 - Vortex for 5 minutes.
- Centrifugation and Collection:
 - Centrifuge at 4000 rpm for 10-20 minutes at room temperature.
 - Transfer the upper ethyl acetate layer to a clean tube.
- Evaporation and Reconstitution:
 - Evaporate the ethyl acetate extract to dryness under a stream of nitrogen at 50-60°C.
 - Reconstitute the dried residue in a known volume of reconstitution buffer (e.g., 1 mL of n-hexane followed by 1 mL of 0.1 M PBS, collecting the lower solution). The reconstituted sample is now ready for ELISA analysis.





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